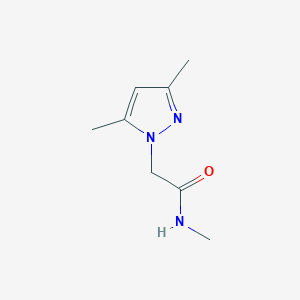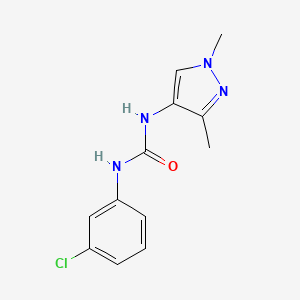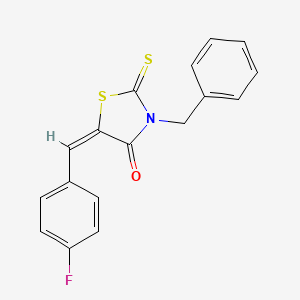![molecular formula C13H16N4OS B7459305 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as MPTU and has a molecular formula of C14H16N4O1S1.
作用機序
The exact mechanism of action of 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. MPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea has been shown to have various biochemical and physiological effects. In animal studies, MPTU has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In cancer cells, MPTU has been shown to inhibit cell proliferation and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer alternative for researchers and reduces the risk of accidental exposure. However, one limitation of using MPTU in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea. One area of interest is its potential use as a radioprotective agent in cancer therapy. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an alternative to traditional pesticides in agriculture. More research is needed to determine its effectiveness against various pests and its impact on the environment. Additionally, further studies are needed to fully understand the mechanism of action of MPTU and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is a relatively straightforward process that involves the reaction of 3-methoxybenzoyl chloride with 1-methyl-3-pyrazolylmethylamine in the presence of a base. The resulting intermediate is then treated with thiourea to obtain the final product. The purity and yield of the product can be improved by various purification methods, such as recrystallization and column chromatography.
科学的研究の応用
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, MPTU has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a radioprotective agent in cancer therapy. In agriculture, MPTU has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, MPTU has been studied for its potential use in wastewater treatment due to its ability to remove heavy metals from contaminated water.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-17-7-6-11(16-17)9-14-13(19)15-10-4-3-5-12(8-10)18-2/h3-8H,9H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKAOSNSGMJTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)